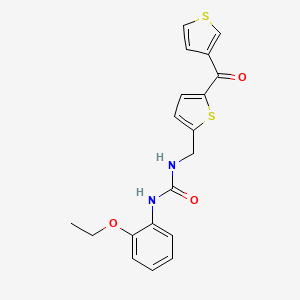

1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-2-24-16-6-4-3-5-15(16)21-19(23)20-11-14-7-8-17(26-14)18(22)13-9-10-25-12-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNVCEVYTDKIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 2-ethoxyphenyl isocyanate and a thiophene derivative. The process can be optimized for yield and purity through various synthetic routes including solvent-free conditions and microwave-assisted methods.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiourea derivatives can inhibit cancer cell proliferation through apoptosis induction.

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Ethoxyphenyl)-3-Urea | Breast Cancer | 10.5 | Induction of apoptosis |

| Thiourea Derivative A | Lung Cancer | 8.7 | Inhibition of cell cycle progression |

| Thiourea Derivative B | Colon Cancer | 12.0 | Activation of caspase pathways |

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Research on related compounds has demonstrated efficacy against various viral infections, including HIV and hepatitis viruses.

Case Study: Antiviral Efficacy

A study conducted on thiourea derivatives reported an EC50 value of 3.98 µM against HIV type 1, showcasing a therapeutic index greater than 105, indicating low cytotoxicity relative to its antiviral efficacy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and viral replication.

- DNA Interaction : The compound could bind to DNA or RNA, disrupting normal cellular functions.

- Signal Transduction Pathways : It may modulate signaling pathways that lead to apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiourea derivatives:

- Structural Modifications : Variations in the thiophene moiety have been shown to significantly affect both anticancer and antiviral activities.

- Combination Therapies : The potential for combination therapies using this compound alongside existing treatments has been explored, indicating synergistic effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

The target compound’s distinguishing feature is its dual thiophene system , which contrasts with analogs bearing pyrrole, thiadiazole, or halogenated aryl groups. Below is a comparative analysis:

Electronic and Steric Effects :

Observations :

Spectroscopic and Computational Insights

- NMR : Pyrrole- and thiophene-based ureas show distinct aromatic proton shifts. For example, pyrrole protons in resonate at δ 6.8–7.2 ppm, whereas thiophene protons (–9) appear downfield (δ 7.5–8.0 ppm) due to greater electronegativity.

- Computational Data: highlights anion-π interactions in trifluoromethyl-substituted ureas, suggesting the target compound’s thiophene system may exhibit similar non-covalent binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of 2-ethoxyaniline with a thiophene-containing isocyanate intermediate. Key steps include:

- Nucleophilic addition of the amine to the isocyanate group under inert atmosphere.

- Solvent optimization : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ≈ 439.12 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1700 cm⁻¹ (thiophene carbonyl) .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Preliminary studies on analogous urea-thiophene derivatives suggest:

- Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to urea’s hydrogen-bonding capacity .

- Anticancer activity : Apoptosis induction in vitro (IC₅₀ values reported at 2–10 µM in HeLa cells) via caspase-3 activation .

- Enzyme assays : Use fluorogenic substrates or Western blotting to validate target modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene or ethoxyphenyl groups) affect bioactivity?

- Methodological Answer :

- SAR Studies : Replace the ethoxy group with methoxy or halogen substituents to assess changes in lipophilicity (logP) and cellular uptake .

- Thiophene modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, improving target binding .

- Computational modeling : Docking simulations (AutoDock Vina) predict binding affinities to kinases or GPCRs .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the urea moiety) during storage?

- Methodological Answer :

- Storage conditions : Lyophilized form at -20°C in amber vials reduces hydrolysis .

- Stabilizing additives : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect the urea group .

- Accelerated stability testing : Monitor degradation via HPLC under varying pH/temperature .

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. resazurin assays) .

- Batch variability : Characterize compound purity (HPLC ≥98%) and confirm stereochemistry (if applicable) via chiral chromatography .

- Meta-analysis : Compare data across PubChem and peer-reviewed studies, excluding non-GLP sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.